Prop-2-en-1-yl 2-bromobutanoate
Description
Prop-2-en-1-yl 2-bromobutanoate is a brominated ester characterized by an allyl (prop-2-en-1-yl) ester group and a bromine atom at the β-position of the butanoate backbone. This structural arrangement confers unique reactivity, particularly in polymerization and nucleophilic substitution reactions, due to the electron-withdrawing bromine and the unsaturated allyl moiety.
Properties
CAS No. |
6291-97-0 |
|---|---|
Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
prop-2-enyl 2-bromobutanoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-5-10-7(9)6(8)4-2/h3,6H,1,4-5H2,2H3 |
InChI Key |
YODSFICKWRHBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC=C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with prop-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-bromobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.
Addition Reactions: Electrophiles such as hydrogen halides or halogens can be used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxybutanoate derivatives.
Elimination Reactions: Products include alkenes such as but-2-ene.
Addition Reactions: Products include halogenated derivatives of the original compound.
Scientific Research Applications
Prop-2-en-1-yl 2-bromobutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-bromobutanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution and elimination reactions, while the double bond in the allyl group participates in addition reactions. These reactions are facilitated by the molecular structure of the compound, which allows for the formation of stable intermediates and transition states.
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Esters
Key Structural and Functional Differences
The compound’s properties and applications are best understood through comparison with analogs differing in ester groups or bromine substitution patterns:
Critical Analysis
- The β-bromine position reduces electrophilicity compared to α-brominated analogs (e.g., methyl 2-bromoisobutyrate), limiting its use in ATRP but favoring milder substitution reactions .
- Steric and Electronic Effects : Branched esters (e.g., isopropyl) exhibit steric hindrance, slowing reactions, while linear esters (e.g., ethyl) improve solubility and accessibility in synthetic pathways .
- Biological Activity : Brominated esters with smaller ester groups (e.g., ethyl) show higher bioavailability in medicinal chemistry, whereas the allyl group may confer toxicity risks due to reactive intermediates .
Comparison with Non-Ester Brominated Compounds
Functional Group Influence on Properties
- 2-Bromo-5-[(prop-2-en-1-yl)sulfonyl]benzoic Acid (): The sulfonyl and benzoic acid groups enhance polarity and hydrogen-bonding capacity, making it suitable for crystal engineering. In contrast, this compound’s ester group prioritizes lipophilicity and reactivity in organic media .
- 1-(Bromomethyl)-1-(propan-2-yl)cyclobutane () :
- The cyclobutane ring and bromomethyl group favor ring-opening reactions, whereas the allyl ester in the target compound enables addition reactions (e.g., Michael addition) .
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